2-Oxabicyclo[2.2.1]heptan-6-one
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Overview
Description
2-Oxabicyclo[2.2.1]heptan-6-one, also known as 7-oxabicyclo[2.2.1]heptan-6-one, is a bicyclic organic compound with a unique structure that includes an oxygen bridge.
Mechanism of Action
Mode of Action
The mode of action of 2-Oxabicyclo(22It is known that the compound can be synthesized through the diels–alder reaction of furans with olefinic or acetylenic dienophiles . This suggests that the compound may interact with its targets through similar chemical reactions, leading to changes in the target molecules .
Biochemical Pathways
The biochemical pathways affected by 2-Oxabicyclo(22The compound is known to be a useful chiron for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics . This suggests that the compound may affect a wide range of biochemical pathways.
Result of Action
The specific molecular and cellular effects of 2-Oxabicyclo(22It is known that 7-oxanorbornane derivatives are found in nature, some of which have interesting biological properties . This suggests that 2-Oxabicyclo(2.2.1)heptan-6-on may have similar bioactive effects.
Action Environment
It is known that the compound can be synthesized under a variety of conditions, suggesting that its action may be influenced by environmental factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
The synthesis of 2-Oxabicyclo[2.2.1]heptan-6-one typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure with high stereoselectivity. Industrial production methods often utilize catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the desired product .
Chemical Reactions Analysis
2-Oxabicyclo[2.2.1]heptan-6-one undergoes various chemical reactions, including:
Reduction: Reductive ethereal ring opening can be achieved using specific reducing agents.
Substitution: Acid-induced ethereal bridge nucleophilic displacements and base-induced ethereal bridge opening are notable reactions. Common reagents used in these reactions include m-chloroperoxybenzoic acid (MCPBA) for oxidation and various nucleophiles for substitution reactions.
Scientific Research Applications
2-Oxabicyclo[2.2.1]heptan-6-one has several scientific research applications:
Comparison with Similar Compounds
2-Oxabicyclo[2.2.1]heptan-6-one can be compared with other similar compounds such as:
7-Oxabicyclo[2.2.1]heptane: Similar structure but lacks the ketone functionality, making it less reactive in certain chemical reactions.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom instead of oxygen, leading to different chemical properties and applications.
Piperitone oxide: Another bicyclic compound with an oxygen bridge, used primarily in the fragrance industry. The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives with significant biological activities.
Properties
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-1-4-2-6(5)8-3-4/h4,6H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSRCTUGTARZBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34108-25-3 |
Source
|
Record name | 2-oxabicyclo[2.2.1]heptan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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